molecular formula C18H17Cl2NO B1360454 2,5-Dichloro-2'-pyrrolidinomethyl benzophenone CAS No. 898774-97-5

2,5-Dichloro-2'-pyrrolidinomethyl benzophenone

Cat. No.: B1360454
CAS No.: 898774-97-5
M. Wt: 334.2 g/mol
InChI Key: QMFIZOGWSVFQFT-UHFFFAOYSA-N
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Description

2,5-Dichloro-2’-pyrrolidinomethyl benzophenone, also known as (2,5-dichlorophenyl)- [2- (pyrrolidin-1-ylmethyl)phenyl]methanone , is a chemical compound with the molecular formula C18H17Cl2NO . Its molecular weight is 334.24 g/mol .

Scientific Research Applications

Polymer Synthesis and Properties

  • High molecular weight poly(2,5-benzophenone) derivatives were synthesized using 2,5-dichloro-4′-substituted benzophenones. These polymers, which are organosoluble and show no evidence of crystallinity, exhibit high thermal stability with temperatures of 5% weight loss above 480 °C (Ghassemi & Mcgrath, 2004).

Photophore Applications

  • Benzophenone (BP) photochemistry has extensive applications in biological and bioorganic chemistry, as well as material science. BP photophores, upon excitation, form a biradicaloid triplet state, enabling them to abstract a hydrogen atom and create stable covalent bonds. This property is exploited in ligand-protein interaction mapping, proteome profiling, and surface grafting (Dormán et al., 2016).

Environmental Impact and Degradation

  • The environmental impact of benzophenone compounds, including their transformation and degradation in water treatment processes, has been studied extensively. For example, chlorination disinfection processes can lead to the formation of toxic by-products from benzophenone derivatives (Liu et al., 2016). Similarly, studies on the degradation of benzophenone-3 in water treatment processes like ozonation reveal insights into reaction kinetics and by-product formation (Guo et al., 2016).

Molecular Synthesis and Copolymer Applications

  • Methods for synthesizing poly(2,5-benzophenone) containing copolymers have been developed, leading to versatile applications in materials science. Such polymers demonstrate potential for use in photovoltaic devices (Hagberg et al., 2004).

Transformation Characteristics in Water Treatment

  • The transformation behaviors of benzophenone-type UV filters in water treatment processes, such as chlorination in the presence of iodide ions, have been examined. These studies are crucial for understanding the ecological risks associated with water treatment of these compounds (Yang et al., 2017).

Electrochemical Reduction and Carboxylation

  • Electrochemical reduction and carboxylation of halobenzophenones have been investigated, showing potential for various chemical synthesis applications (Isse et al., 2002).

Properties

IUPAC Name

(2,5-dichlorophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO/c19-14-7-8-17(20)16(11-14)18(22)15-6-2-1-5-13(15)12-21-9-3-4-10-21/h1-2,5-8,11H,3-4,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMFIZOGWSVFQFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=CC=C2C(=O)C3=C(C=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643669
Record name (2,5-Dichlorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898774-97-5
Record name Methanone, (2,5-dichlorophenyl)[2-(1-pyrrolidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898774-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,5-Dichlorophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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